molecular formula C10H12N4S B1411345 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-09-6

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1411345
CAS RN: 1217487-09-6
M. Wt: 220.3 g/mol
InChI Key: PGRZUFSNYTZWHD-UHFFFAOYSA-N
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Description

“5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has been explored in the context of synthesizing novel compounds with potential pharmacological properties. Dounay et al. (2009) discussed aminopyrimidine derivatives as novel 5-HT1A agonists, which may hold therapeutic significance in neurological and psychiatric conditions (Dounay et al., 2009).

Antimicrobial and Antitumor Activities

The compound has been investigated for its potential in creating new antimicrobial and antitumor agents. Abdel-Mohsen (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, exhibiting significant antimicrobial activity (Shawkat A. Abdel-Mohsen, 2003). Chu De-qing (2011) reported on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing observable antitumor activities (Chu De-qing, 2011).

Hypoglycemic and Glycogen Synthase Kinase 3 Inhibition

The compound's derivatives have shown potential as hypoglycemic agents and inhibitors of glycogen synthase kinase 3, indicating relevance in metabolic disorders and diabetes. Song et al. (2011) identified N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating both glucokinase and PPARγ (Huihui Song et al., 2011). Wagman et al. (2017) discussed the antihyperglycemic activity of similar inhibitors, emphasizing their role in managing type 2 diabetes (A. Wagman et al., 2017).

Structural Characterization and Adsorption Studies

Structural characterization and adsorption properties of related compounds have also been a research focus. Böck et al. (2020) examined the crystal structures of 1-(4-methylpyridin-2-yl)thiourea derivatives, which could offer insights into the chemical and physical properties of similar thiazole derivatives (Denise Böck et al., 2020). Garcia-Martin et al. (2005) explored the adsorption of metal ions on carbon sorbents containing pyrimidine-polyamine conjugates, demonstrating potential environmental applications (J. Garcia-martin et al., 2005).

Future Directions

The future directions in the study of pyridopyrimidines involve the development of new therapies . The compounds have been applied on a large scale in the medical and pharmaceutical fields .

properties

IUPAC Name

5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRZUFSNYTZWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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